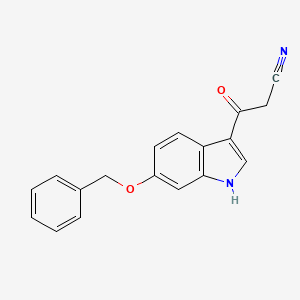![molecular formula C16H16F3N3O2S B11834660 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B11834660.png)
2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a chemical compound known for its significant pharmacological properties It is structurally related to lansoprazole, a well-known proton pump inhibitor used in the treatment of gastric acid-related disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate. This involves the reaction of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with appropriate reagents under controlled conditions.
Sulfinylation: The pyridine intermediate is then subjected to sulfinylation using a sulfinylating agent such as sulfinyl chloride. This step introduces the sulfinyl group into the molecule.
Cyclization: The sulfinylated intermediate undergoes cyclization to form the benzimidazole ring. This step typically requires the use of a cyclizing agent and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Derivatives with modified functional groups.
Scientific Research Applications
2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a proton pump inhibitor, similar to lansoprazole, and its effects on gastric acid secretion.
Pharmaceutical Research: It is used in the development of new drugs targeting gastric acid-related disorders and other conditions.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole involves the inhibition of the proton pump (H+/K+ ATPase) in the gastric parietal cells. By binding to the enzyme’s active site, the compound prevents the final step of gastric acid production, leading to reduced acid secretion. This mechanism is similar to that of lansoprazole and other proton pump inhibitors.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: A widely used proton pump inhibitor with a similar structure and mechanism of action.
Omeprazole: Another proton pump inhibitor with comparable pharmacological properties.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness
2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is unique due to its specific trifluoroethoxy substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. This unique substitution can affect the compound’s stability, bioavailability, and interaction with biological targets.
Properties
Molecular Formula |
C16H16F3N3O2S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H16F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7,14,20H,8-9H2,1H3,(H,21,22) |
InChI Key |
MDCVREHMKADYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=CC1OCC(F)(F)F)CS(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)
![8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11834593.png)



![Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-](/img/structure/B11834606.png)
![Propan-2-yl [methyl(diphenyl)silyl]acetate](/img/structure/B11834621.png)
![N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine](/img/structure/B11834623.png)
![(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide](/img/structure/B11834630.png)

![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11834646.png)
![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)

